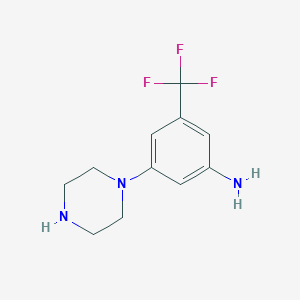
Isosalviamine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isosalviamine A is a diterpene alkaloid isolated from the roots of Salvia trijuga, a plant belonging to the Lamiaceae family . This compound is known for its unique structure, which includes an oxazole ring. It has garnered significant interest due to its potential medicinal properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isosalviamine A involves several steps, including the extraction of the compound from the roots of Salvia trijuga using methanol. The structure of this compound is elucidated using various spectroscopic techniques such as 1H and 13C NMR spectra with the aid of COSY, NOESY, HMQC, and HMBC experiments .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale synthesis and extraction methods.
Analyse Des Réactions Chimiques
Types of Reactions: Isosalviamine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . These solvents are used to dissolve the compound and facilitate the reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Detailed studies on the reaction products are still ongoing.
Applications De Recherche Scientifique
Isosalviamine A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of diterpene alkaloids.
Industry: While its industrial applications are still under exploration, this compound holds promise for developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Isosalviamine A is compared with other similar diterpene alkaloids, such as Isosalviamine B and various tanshinones isolated from Salvia species . These compounds share structural similarities but differ in their biological activities and therapeutic potentials. This compound stands out due to its unique oxazole ring and the specific biological activities it exhibits.
Comparaison Avec Des Composés Similaires
- Isosalviamine B
- Tanshinones (e.g., Tanshinone I, Tanshinone IIA)
- Neosalvianen
- Salvianen
- Salvianan
Propriétés
Formule moléculaire |
C19H13NO2 |
|---|---|
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
5,17-dimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaene |
InChI |
InChI=1S/C19H13NO2/c1-10-4-3-5-13-12(10)6-7-14-16(13)17-19(22-9-20-17)15-11(2)8-21-18(14)15/h3-9H,1-2H3 |
Clé InChI |
ZBXNXVRDRXYXHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)OC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12105885.png)
![17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)


![6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12105902.png)



![Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide](/img/structure/B12105922.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide](/img/structure/B12105928.png)



